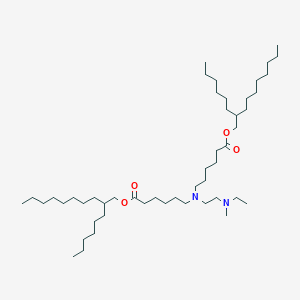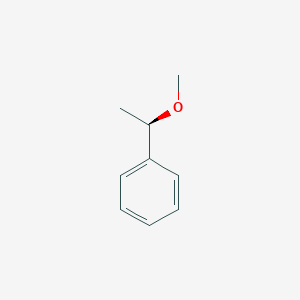
(R)-(1-methoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(1-methoxyethyl)benzene, also known as ®-1-phenylethanol methyl ether, is an organic compound with a chiral center, making it an enantiomer. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methoxyethyl)benzene typically involves the reaction of ®-1-phenylethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methyl ether linkage. The general reaction conditions include:
Reactants: ®-1-phenylethanol and methanol
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of ®-(1-methoxyethyl)benzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
®-(1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-phenylacetaldehyde.
Reduction: Reduction reactions can convert it back to ®-1-phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: ®-1-phenylacetaldehyde
Reduction: ®-1-phenylethanol
Substitution: Various substituted benzene derivatives depending on the reagent used
科学研究应用
®-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of ®-(1-methoxyethyl)benzene involves its interaction with various molecular targets. The compound’s chiral center allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways. The aromatic benzene ring can participate in π-π interactions, further affecting its binding affinity and activity.
相似化合物的比较
Similar Compounds
(S)-(1-methoxyethyl)benzene: The enantiomer of ®-(1-methoxyethyl)benzene, with similar chemical properties but different biological activity.
®-1-phenylethanol: The precursor to ®-(1-methoxyethyl)benzene, lacking the methoxy group.
®-1-phenylacetaldehyde: An oxidation product of ®-(1-methoxyethyl)benzene.
Uniqueness
®-(1-methoxyethyl)benzene is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its aromatic nature also contributes to its distinct chemical behavior and applications in various fields.
属性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
InChI 键 |
PLKSMSKTENNPEJ-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)OC |
规范 SMILES |
CC(C1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
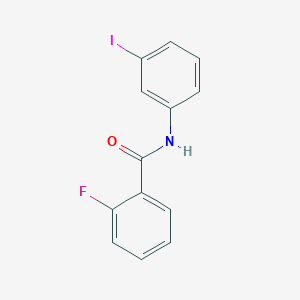
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
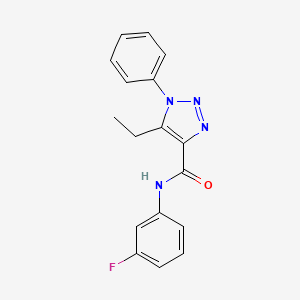
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
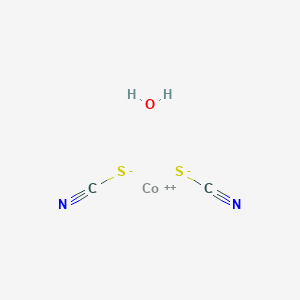
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)
